

# Comparative effectiveness of lercanidipine and other antihypertensives on cardiovascular outcomes.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-Lercanidipine

Cat. No.: B1674760

[Get Quote](#)

## Lercanidipine: A Comparative Analysis of its Effectiveness on Cardiovascular Outcomes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of lercanidipine with other major classes of antihypertensive drugs, focusing on their relative effectiveness in improving cardiovascular outcomes. The information is supported by experimental data from clinical trials and preclinical studies, with a focus on detailed methodologies and quantitative comparisons.

## Executive Summary

Lercanidipine, a third-generation dihydropyridine calcium channel blocker (CCB), demonstrates comparable antihypertensive efficacy to other CCBs, such as amlodipine and nifedipine. Emerging evidence suggests a favorable profile for lercanidipine concerning certain cardiovascular outcomes and tolerability. Notably, studies have indicated a potential superiority of lercanidipine over nifedipine in stroke prevention and a comparable, if not numerically better, outcome for major adverse cardiovascular events (MACE) when compared to amlodipine. Its unique pharmacological properties, including high lipophilicity and dual L-type and T-type calcium channel blockade, may contribute to these beneficial effects beyond simple blood pressure reduction. This guide synthesizes the current evidence, presenting quantitative data in

structured tables and elucidating the underlying mechanisms through detailed signaling pathway diagrams.

## Comparative Efficacy on Cardiovascular Outcomes

### Lercanidipine vs. Other Calcium Channel Blockers (CCBs)

Lercanidipine has been extensively compared with other CCBs, particularly amlodipine and nifedipine. While generally showing similar blood pressure-lowering effects, key differences in cardiovascular outcomes and side effect profiles have been observed.

A significant retrospective cohort study conducted in Taiwan compared the long-term outcomes of lercanidipine with other CCBs (nifedipine, amlodipine, or felodipine) in newly diagnosed hypertensive patients. In a head-to-head comparison within this study, lercanidipine was found to be superior to nifedipine in reducing the incidence of stroke over a six-year period.[1][2][3]

A large, multicenter, retrospective observational study in South Korea compared the effectiveness of lercanidipine and amlodipine in preventing MACE, a composite of cardiovascular death, myocardial infarction, stroke, heart failure hospitalizations, and coronary revascularization.[4][5][6][7][8] After propensity score matching to balance baseline characteristics, the incidence of MACE was numerically lower in the lercanidipine group compared to the amlodipine group, although the difference did not reach statistical significance. [4][5][6][7][8] Blood pressure control was comparable between the two groups throughout the three-year follow-up.[4][5][6][7][8]

In terms of tolerability, a key differentiator for lercanidipine is a lower incidence of peripheral edema compared to first-generation CCBs like amlodipine and nifedipine.[9]

Table 1: Lercanidipine vs. Other CCBs on Cardiovascular Outcomes

| Comparison                                       | Study Design                                    | Patient Population                                                           | Key Outcomes                                            | Results                                                                                                                           | Citations       |
|--------------------------------------------------|-------------------------------------------------|------------------------------------------------------------------------------|---------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------|-----------------|
| Lercanidipine vs. Nifedipine                     | Retrospective cohort study                      | 1,303 lercanidipine users, 15,301 other CCB users (propensity-score matched) | Incident Stroke                                         | Lercanidipine showed a significantly lower risk of stroke (Adjusted Hazard Ratio: 0.526, 95% CI: 0.347-0.797, p=0.0025).          | [1][2][3]       |
| Lercanidipine vs. Amlodipine                     | Retrospective observational study               | 6,029 propensity-score matched patients                                      | Major Adverse Cardiovascular Events (MACE) over 3 years | Numerically lower incidence of MACE with lercanidipine (2.8% vs. 4.1%), but not statistically significant (p=0.11).               | [4][5][6][7][8] |
| Lercanidipine vs. Felodipine and Nifedipine GITS | Multicenter, double-blind, parallel-group study | 250 patients with mild to moderate hypertension                              | Blood pressure reduction and adverse events             | Similar blood pressure reduction. Lercanidipine had a lower incidence of edema (5.5%) compared to felodipine (13%) and similar to | [9]             |

nifedipine  
GITS (6.6%).

---

## Lercanidipine vs. Diuretics (Hydrochlorothiazide)

Direct comparisons of lercanidipine and hydrochlorothiazide (HCTZ) on hard cardiovascular endpoints are limited. However, studies have explored their effects on surrogate markers of cardiovascular risk. In a study evaluating the effects on vascular structural changes in hypertensive patients, lercanidipine, for a similar blood pressure reduction, induced a significantly greater regression of vascular hypertrophy compared to HCTZ.<sup>[10]</sup> Another study in diabetic hypertensive patients uncontrolled on enalapril monotherapy found that the addition of lercanidipine showed comparable efficacy in blood pressure reduction to the addition of HCTZ.<sup>[11]</sup>

Table 2: Lercanidipine vs. Hydrochlorothiazide on Surrogate Cardiovascular Markers

| Comparison                                                     | Study Design                   | Patient Population                                                 | Key Outcomes                              | Results                                                                                                                                                                                  | Citations |
|----------------------------------------------------------------|--------------------------------|--------------------------------------------------------------------|-------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Lercanidipine vs. Hydrochlorothiazide                          | Double-blind, randomized study | 26 untreated patients with mild-to-moderate essential hypertension | Regression of vascular structural changes | For similar BP reduction, lercanidipine led to a significantly greater reduction in minimal forearm and calf vascular resistance, indicating greater regression of vascular hypertrophy. | [10]      |
| Lercanidipine vs. Hydrochlorothiazide (as add-on to Enalapril) | Controlled clinical trial      | 135 diabetic hypertensive non-responders to enalapril              | Blood pressure reduction                  | Both add-on therapies significantly reduced diastolic blood pressure. Lercanidipine add-on was non-inferior to HCTZ add-on.                                                              | [11]      |

## Lercanidipine vs. ACE Inhibitors, ARBs, and Beta-Blockers

There is a lack of head-to-head clinical trials comparing lercanidipine with ACE inhibitors, Angiotensin II Receptor Blockers (ARBs), or beta-blockers on primary cardiovascular outcomes. The available evidence is primarily from studies evaluating combination therapies. The combination of lercanidipine with an ACE inhibitor (enalapril) has been shown to be effective in blood pressure reduction.[\[12\]](#) Studies have shown that lercanidipine has an antihypertensive efficacy equivalent to the beta-blocker atenolol and the ACE inhibitor captopril.[\[13\]](#)

## Experimental Protocols

### Lercanidipine vs. Nifedipine in Stroke Prevention (Taiwanese Cohort Study)

- Study Design: A nationwide, retrospective cohort study.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Data Source: Taiwan's National Health Insurance Research Database.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Patient Population: 144,630 newly diagnosed hypertensive patients (age 18-65) in 2005. A "pure" hypertension population was selected by excluding patients with pre-existing chronic diseases listed in the Charlson Comorbidities Index. Patients were stratified into a lercanidipine group (n=1,303) and a propensity-score-matched comparative group receiving nifedipine, amlodipine, or felodipine (n=15,301).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Endpoint: The primary endpoint for the head-to-head comparison was incident stroke over a six-year follow-up period.[\[1\]](#)[\[2\]](#)
- Statistical Analysis: Cox proportional hazards models were used to calculate adjusted hazard ratios (HRs) and 95% confidence intervals (CIs).[\[1\]](#)[\[2\]](#)



[Click to download full resolution via product page](#)

Workflow of the Taiwanese cohort study comparing lercanidipine to other CCBs.

## Lercanidipine vs. Amlodipine on MACE (South Korean Observational Study)

- Study Design: A multicenter, retrospective observational study.[4][5][6][7][8]
- Data Source: Electronic medical records from three tertiary hospitals in South Korea between 2017 and 2021.[4][5][6][7][8]
- Patient Population: Hypertensive patients treated with either amlodipine or lercanidipine. A total of 47,640 patients were evaluated, and 6,029 were matched.[4][5][6][7][8]
- Matching: Propensity score matching (PSM) was used to minimize confounders, with a 3:1 matching ratio.[4][5][6][7][8]
- Primary Endpoint: The incidence of MACE, defined as a composite of cardiovascular death, myocardial infarction, stroke, heart failure hospitalizations, and coronary revascularization over a 3-year follow-up period.[4][5][6][7][8]
- Statistical Analysis: The incidence of MACE was compared between the matched groups.



[Click to download full resolution via product page](#)

Workflow of the South Korean MACE study.

## Signaling Pathways and Mechanisms of Action

Lercanidipine's primary mechanism of action is the blockade of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[\[14\]](#) [\[15\]](#) However, its beneficial cardiovascular effects may also be attributed to several secondary mechanisms.

## Dual L-type and T-type Calcium Channel Blockade

Unlike many other dihydropyridine CCBs, lercanidipine has been shown to inhibit both L-type and T-type calcium channels.[\[16\]](#)[\[17\]](#)[\[18\]](#) T-type calcium channels are particularly abundant in the efferent arterioles of the glomerulus. By dilating both afferent (via L-type channel blockade) and efferent (via T-type channel blockade) arterioles, lercanidipine may offer superior renal protection by reducing intraglomerular pressure.[\[19\]](#)

## Antioxidant and Anti-inflammatory Properties

Lercanidipine has demonstrated significant antioxidant and anti-inflammatory effects. It can increase the bioavailability of nitric oxide (NO) by reducing oxidative stress.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#) This is achieved by decreasing the levels of reactive oxygen species and markers of oxidative stress such as plasma lipoperoxides and isoprostanes.[\[20\]](#)[\[21\]](#)[\[23\]](#) Furthermore, lercanidipine has been shown to possess anti-inflammatory properties, potentially through the inhibition of the MAPK signaling pathway and reduction of pro-inflammatory cytokines like TNF- $\alpha$ .[\[24\]](#)[\[25\]](#)[\[26\]](#)

Simplified signaling pathway of lercanidipine's multifaceted action.

## Effects on Cardiac Hypertrophy Signaling

Preclinical studies suggest that lercanidipine may attenuate cardiomyocyte hypertrophy by inhibiting calcium-dependent signaling pathways. Specifically, it has been shown to suppress the angiotensin II-induced activation of the calcineurin-NFAT3 and CaMKII-HDAC4 signaling pathways.[\[27\]](#) This suggests a direct protective effect on the heart muscle, independent of its blood pressure-lowering action.

## Conclusion

Lercanidipine is an effective antihypertensive agent with a cardiovascular outcome profile that is at least comparable to other leading calcium channel blockers. Evidence suggests potential

advantages in specific areas, such as a reduced risk of stroke compared to nifedipine and a favorable side-effect profile with a lower incidence of peripheral edema. Its unique mechanism of action, involving both L- and T-type calcium channel blockade, along with its antioxidant and anti-inflammatory properties, provides a strong rationale for its use in a broad range of hypertensive patients. Further large-scale, prospective, randomized controlled trials are warranted to definitively establish its comparative effectiveness against other classes of antihypertensives, such as ACE inhibitors, ARBs, and beta-blockers, on major cardiovascular endpoints.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Long-term outcomes of lercanidipine versus other calcium channel blockers in newly diagnosed hypertension: a nationwide cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. sciprofiles.com [sciprofiles.com]
- 5. researchgate.net [researchgate.net]
- 6. COMPARATIVE EFFICACY OF AMLODIPINE AND LERCANIDIPINE IN THE PREVENTION OF MAJOR ADVERSE CARDIOVASCULAR EVENTS IN HYPERTENSIVE PATIENTS | Semantic Scholar [semanticscholar.org]
- 7. Comparative Effectiveness of Lercanidipine and Amlodipine on Major Adverse Cardiovascular Events in Hypertensive Patients | CoLab [colab.ws]
- 8. Comparative Effectiveness of Lercanidipine and Amlodipine on Major Adverse Cardiovascular Events in Hypertensive Patien... [ouci.dntb.gov.ua]
- 9. Comparative Effect of Lercanidipine, Felodipine, and Nifedipine GITS on Blood Pressure and Heart Rate in Patients With Mild to Moderate Arterial Hypertension: The Lercanidipine in Adults (LEAD) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of long-term lercanidipine or hydrochlorothiazide administration on hypertension-related vascular structural changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy and safety of lercanidipine versus hydrochlorothiazide as add-on to enalapril in diabetic populations with uncontrolled hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combination therapy with lercanidipine and enalapril reduced central blood pressure augmentation in hypertensive patients with metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lercanidipine in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lercanidipine - Wikipedia [en.wikipedia.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. researchgate.net [researchgate.net]
- 17. Lercanidipine and T-type calcium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. europeanreview.org [europeanreview.org]
- 19. Lercanidipine in the Management of Hypertension: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. Calcium antagonist treatment by lercanidipine prevents hyperpolarization in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. ahajournals.org [ahajournals.org]
- 24. researchgate.net [researchgate.net]
- 25. Anti-inflammatory activity of calcium channel blocker lercanidipine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Lercanidipine attenuates angiotensin II-induced cardiomyocyte hypertrophy by blocking calcineurin-NFAT3 and CaMKII-HDAC4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative effectiveness of lercanidipine and other antihypertensives on cardiovascular outcomes.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1674760#comparative-effectiveness-of-lecanidipine-and-other-antihypertensives-on-cardiovascular-outcomes>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)